(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1624258-63-4) is a bicyclic epoxide-containing compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It exists as a white to pale yellow solid (melting point: 64–66°C) and is soluble in methanol, DMSO, and acetonitrile . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer, antimicrobial, and antiviral agents . Its synthesis involves epoxidation of piperidine derivatives followed by acylation with benzyl chloroformate .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12?/m1/s1 |
InChI Key |
PHSSLYCBJRMEEV-JHJMLUEUSA-N |
Isomeric SMILES |
C1CN(CC2[C@@H]1O2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate comprises a seven-membered bicyclo[4.1.0]heptane core with an oxygen atom at position 7 and a nitrogen atom at position 3. The benzyl carboxylate moiety at the nitrogen serves as both a protecting group and a functional handle for downstream modifications. The (6R) configuration introduces a stereogenic center, necessitating enantioselective synthesis or resolution techniques.
Synthetic Methodologies
Cyclopropanation-Based Routes
Epoxide Ring-Opening and Cyclization
A prominent method involves the use of epichlorohydrin derivatives to construct the bicyclo[4.1.0]heptane framework. For example, (S)-epichlorohydrin reacts with nitrile precursors under basic conditions to form cyclopropane intermediates, as demonstrated in the synthesis of related 3-azabicyclo[3.1.0]hexanes. Adapting this approach:
- Step 1 : React benzyl-protected amine derivatives with (R)-epichlorohydrin to form an epoxide intermediate.
- Step 2 : Base-mediated intramolecular cyclization (e.g., K₂CO₃ in DMF) induces ring closure, yielding the bicyclo[4.1.0]heptane core.
Key Conditions :
Transition Metal-Catalyzed Cyclopropanation
Rhodium or palladium catalysts enable [2+1] cyclopropanation of dienes with diazo compounds. For instance, diazoacetates react with norbornadiene derivatives to form bicyclic structures. This method offers excellent regioselectivity but requires careful handling of diazo reagents.
Example Protocol :
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Strategy
Chiral oxazolidinones direct stereochemistry during cyclization. The auxiliary is introduced early in the synthesis and removed post-cyclization:
- Step 1 : Couple a benzyl-protected glycine derivative with an Evans auxiliary.
- Step 2 : Perform stereoselective cyclization using TiCl₄ to form the bicyclic framework.
- Step 3 : Hydrolyze the auxiliary to yield the free amine, followed by carboxylation.
Advantages :
Reductive Amination and Ring Closure
A two-step protocol combines reductive amination with intramolecular etherification:
- Step 1 : Condense a keto-amine precursor (e.g., 7-oxabicyclo[4.1.0]heptan-3-one) with benzyl chloroformate.
- Step 2 : Reduce the imine intermediate using NaBH₄, followed by acid-catalyzed cyclization.
Optimized Parameters :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Cyclization | 78 | 99 | High stereocontrol, scalable | Requires chiral epoxide precursors |
| Metal-Catalyzed | 70 | 92 | Regioselective, mild conditions | Costly catalysts, diazo handling |
| Evans Auxiliary | 85 | 98 | Excellent ee, reproducible | Multi-step, auxiliary removal |
| Reductive Amination | 82 | 95 | Simple reagents, one-pot potential | Moderate stereocontrol |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
Chemistry: In chemistry, (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structure can be modified to create analogs with different biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Structural Analogs
Key analogs include tert-butyl, ethyl, and other benzyl-substituted bicyclo[4.1.0]heptane derivatives.
Physical and Chemical Properties
Commercial Availability and Pricing
Key Research Findings
- Stereochemical Impact : The (6R) configuration in the benzyl derivative enhances enantioselectivity in drug intermediates compared to racemic mixtures .
- Biodegradability : Benzyl-substituted analogs exhibit slower biodegradation (71% over 28 days) due to aromatic stability, while tert-butyl fragments degrade more readily .
- Toxicity : Benzyl derivatives show low acute toxicity (LD₅₀ >2,000 mg/kg) but require handling precautions for skin and eye exposure .
Biological Activity
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, also known by its CAS number 66207-08-7, is a bicyclic compound that has garnered attention in various fields of pharmaceutical and biochemical research. Its unique structure allows it to interact with biological systems in ways that are being actively explored for therapeutic applications.
1. Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural features make it suitable for modifications that enhance therapeutic efficacy and reduce side effects .
2. Neuroscience Research
The compound is investigated for its effects on neurotransmitter systems, which are crucial for cognitive functions and neuroprotection. Studies have shown that derivatives of this compound can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurodegenerative diseases .
3. Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Researchers utilize it to develop new materials and compounds, facilitating advancements in chemical synthesis methodologies .
4. Drug Delivery Systems
The properties of this compound make it an excellent candidate for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
5. Biochemical Assays
This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways, providing insights into various biological processes essential for understanding disease mechanisms .
Case Studies
Q & A
Q. What are the optimal synthetic routes for (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via stereoselective methods involving cyclopropanation or epoxidation of precursor bicyclic structures. Key steps include:
- Diastereomeric control : Use chiral auxiliaries or catalysts to favor the (6R)-configuration, as demonstrated in scalable routes starting from chiral lactones .
- Reaction optimization : Temperature (e.g., -20°C to 25°C), solvent choice (e.g., dichloromethane or THF), and catalyst systems (e.g., Lewis acids) significantly impact yields (43–94%) .
- Purification : Silica gel chromatography or recrystallization is critical for isolating enantiomerically pure forms .
Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?
Analytical methods include:
- NMR spectroscopy : and NMR to verify bicyclic framework and benzyl ester substituents. For example, characteristic shifts for the azabicyclo[4.1.0]heptane core appear at δ 1.2–3.5 ppm (protons) and 20–60 ppm (carbons) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 262.12) .
- Chiral HPLC : To resolve enantiomers and validate ≥95% stereochemical purity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Acute toxicity : Rat oral LD50 >2,959 mg/kg; minimal skin irritation observed in rabbits .
- Exposure limits : Use fume hoods for dust/mist control during synthesis (LC50 ≥5.19 mg/L for inhalation in rats) .
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential CNS effects (drowsiness/dizziness) .
Advanced Research Questions
Q. How do stereochemical challenges in synthesis impact pharmacological activity?
The (6R)-configuration is critical for binding to biological targets (e.g., neurotransmitter transporters). For example:
- Structure-activity relationships (SAR) : Modifications to the benzyl group or bicyclic core alter selectivity for monoamine transporters (SERT, NET, DAT) .
- Epimerization risks : Undesired diastereomers during synthesis (e.g., 6S-isomer) reduce potency by >10-fold. Epimerization/hydrolysis protocols are used to recycle impurities .
Q. What methodologies resolve contradictions in reported toxicity data across studies?
Discrepancies in LD50 values (e.g., 2,959 vs. 5,000 mg/kg) arise from:
- Species/strain differences : Male vs. female rats show metabolic variability in CYP450-mediated detoxification .
- Formulation impurities : Residual solvents (e.g., naphtha) or synthetic byproducts may skew toxicity profiles .
- Standardization : Follow OECD guidelines (e.g., Test 436 for inhalation) to ensure data comparability .
Q. How can computational modeling predict the compound’s environmental persistence and bioaccumulation?
- Log Pow : Experimental log Pow = 1.34 indicates moderate hydrophilicity, suggesting lower bioaccumulation vs. lipophilic analogs (e.g., log Pow = 5.5 for related pesticides) .
- Biodegradation : 71% degradation over 28 days under OECD 301B, implying partial environmental persistence .
- QSAR models : Predict binding to soil organic matter or aquatic organisms using fragment-based descriptors .
Q. What strategies improve scalability while maintaining enantiomeric excess (ee) in multi-kilogram syntheses?
- Catalyst recycling : Immobilized chiral catalysts reduce costs and waste in cyclopropanation steps .
- Process intensification : Continuous flow reactors enhance diastereoselectivity and reduce reaction times .
- Quality control : In-line PAT (Process Analytical Technology) monitors ee in real-time via Raman spectroscopy .
Methodological Considerations
Q. How are conflicting NMR data for bicyclic intermediates reconciled during structural elucidation?
- Variable temperature NMR : Resolves dynamic effects (e.g., ring-flipping) that obscure proton splitting at standard temperatures .
- 2D techniques : HSQC and NOESY confirm spatial relationships between protons and carbons in rigid bicyclic systems .
Q. What experimental designs validate the compound’s role as a neurotransmitter reuptake inhibitor?
- In vitro assays : Radioligand binding (e.g., H-paroxetine for SERT) and synaptosomal uptake inhibition (IC50 <10 nM) .
- Microdialysis studies : Measure extracellular monoamine levels in rodent brains post-administration .
- Receptor occupancy : PET imaging with C-labeled analogs quantifies target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
